Journal Name:Nano Research
Journal ISSN:1998-0124
IF:10.269
Journal Website:http://www.springer.com/materials/nanotechnology/journal/12274
Year of Origin:2008
Publisher:Tsinghua University Press
Number of Articles Per Year:526
Publishing Cycle:Monthly
OA or Not:Not
In Memoriam: Oliver Brand 1964–2023
Nano Research ( IF 10.269 ) Pub Date: 2023-06-01 , DOI: 10.1109/jmems.2023.3275461
On April 13, 2023, MEMS lost one of its leaders, Dr. Oliver Brand, a resident of Atlanta, GA, USA. He was the Executive Director of the Georgia Tech Institute for Electronics and Nanotechnology (IEN). He was a valued researcher, mentor, colleague, a true gentleman scholar, and friend.
Detail
Phase Noise Optimization of MEMS Resonant Accelerometer Based on AC Polarization
Nano Research ( IF 10.269 ) Pub Date: 2022-11-23 , DOI: 10.1109/jmems.2022.3222161
Microelectromechanical system (MEMS) resonant accelerometers have attracted significant interest for practical application owing to their high sensitivity and quasi-digital output. One approach to improve the long-term stability and resolution of the resonant accelerometer is to utilize AC polarization. However, there is a lack of systematic studies on the phase noise of the AC polarization resonant accelerometer. In this paper, we present the phase noise model of AC polarization resonant oscillator, especially the influence of the frequency of the AC polarization on the phase noise, which covers the $1\!/ \!f^{0}$ phase noise, $1\!/ \!f^{2}$ phase noise, and $1\!/ \!f^{3}$ phase noise. The optimization of the frequency of AC polarization signal to phase noise ( $1\!/ \!f^{0}$ phase noise and $1\!/ \!f^{2}$ phase noise) is investigated, and numerical simulation and experimental measurement are performed on a prototype of AC polarization resonant oscillator to validate this model. The phase noise model can be used to guide the optimization of high-performance resonant sensors utilizing AC polarization. [2022-0169]
Detail
2022 Reviewers List
Nano Research ( IF 10.269 ) Pub Date: 2022-11-30 , DOI: 10.1109/jmems.2022.3218179
The IEEE Journal of Microelectromechanical Systems (JMEMS) Board of Editors greatly appreciate the support of those important people who, along with anonymous colleagues, contributed reviews for one or more articles processed by JMEMS during the year 2022 (from November 20, 2021, through October 17, 2022). Their contributions in time and expertise play an essential role in the ongoing development of archival results through the pages of JMEMS. Special thanks go to those reviewers who have excelled at their service and whom we recognize with the status of GOLD Reviewers.
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Lock-In Amplified Fluorescence Spectroscopy in a Digital Microfluidic Configuration for Antibiotic Detection of Ciprofloxacin in Milk
Nano Research ( IF 10.269 ) Pub Date: 2022-08-25 , DOI: 10.1109/jmems.2022.3199167
Antibiotic detection in dairy is crucial, as introduction of antibiotics in food can lead to antibiotic resistance and cause allergic reactions in consumers. Dairy farmers risk monetary fines for shipping contaminated milk. Microfluidics is an appealing technology, as it is portable, can be implemented on-site, and is highly automated. This work presents a digital microfluidic dairy device for antibiotic detection. The digital microfluidic dairy device explores integration of a lock-in amplifier with droplet-based microfluidic techniques, being electrowetting actuation and droplet control. The lock-in amplifier setup is initially demonstrated for the fluorescent dye rhodamine B, to establish baseline operation. Ultimately, the lock-in amplifier setup is demonstrated for detection of ciprofloxacin in milk. The limit of detection is significantly lowered through the integration of the lock-in amplifier technology. Actuation of milk and water samples is shown, demonstrating full two dimensional control over the position of water and milk droplets, to enable a complete lab-on-a-chip system. The results show promise for modern dairy testing of antibiotic signatures. [2022-0120]
Detail
A Subwavelength-Grating-Mirror-Based MEMS Tunable Fabry-Perot Filter for Hyperspectral Infrared Imaging
Nano Research ( IF 10.269 ) Pub Date: 2022-10-27 , DOI: 10.1109/jmems.2022.3215939
This paper reports on the first demonstration of a MEMS tunable hyperspectral Fabry-Perot filter based on a suspended tensile-strained single-layer dielectric two-dimensional subwavelength grating (2-D SWG) mirror. Rigorous coupled-wave analysis is used to design the 2-D SWG mirror, and the fabricated mirror demonstrates a very high reflectivity of 98.7-99.3% over a broad wavelength range of 500 nm (2.0-2.5 $\mu \text{m}$ ), which represents an unprecedented fractional bandwidth $\Delta \lambda /\lambda _{\mathrm {c}}$ of 23%. The surface profiles of the actuated 2-D SWG mirror are examined for the first time. The movable SWG mirror shows nanometer-scale surface flatness across an 800- $\mu \text{m}$ dimension area both at static state and during actuation. Moreover, a proof-of-concept MEMS tunable hyperspectral shortwave infrared Fabry-Perot filter based on a top suspended 2-D SWG mirror and a bottom 3-pair Si/SiO2 DBR has been fabricated. With an actuation voltage of 15 V, a large wavelength tuning range of 210 nm from 2.51 $\mu \text{m}$ to 2.3 $\mu \text{m}$ has been achieved. In addition, over the entire actuation range the tunable filter exhibits peak transmission higher than 70% with an extremely narrow full-width at half-maximum of 6 nm. This spectral resolution is one order of magnitude higher than that of the previously reported DBR-based tunable Fabry-Perot filters and fulfills the optical requirement of $\delta \lambda /\lambda _{\mathrm {c {}}} < 1$ % for hyperspectral infrared imaging applications. Overall, the presented 2-D SWG mirror based tunable filter shows a high figure-of-merit (tuning range / linewidth) of 35, which is a more than 40% increase compared to those of DBR-based tunable filters. [2022-0160]
Detail
An Intrinsically Temperature-Drift Suppression Phase-Locked Loop With MEMS Voltage Controlled Oscillator for Micromechanical Resonant Accelerometer
Nano Research ( IF 10.269 ) Pub Date: 2022-08-25 , DOI: 10.1109/jmems.2022.3199486
MEMS resonant accelerometers are robust to electromagnetic interference and have higher sensitivity and resolution. However, they are susceptible to temperature variation, which may limit this type of sensor used in high-end applications. This paper proposes a TDS-PLL with MEMS VCO for MEMS resonant accelerometers to be immune to temperature drift. The theoretical analysis of TDS-PLL MRA demonstrates it can suppress the temperature drift, which is verified by simulation and measurement results. Measurement results of the TDS-PLL MRA show that the bias instability is $13.15~\mu \text{g}$ and the noise level is $7.04~\mu \text{g}/\surd $ Hz with 0.32g full scale at room temperature. The temperature coefficient of bias stability in TDS-PLL MRA achieves 2.21 mg/°C in a temperature range of 300K to 360K, which is lower 5.5 times than that of the traditional PLL MRA with frequency shift. [2022-0098]
Detail
Effect of Metallization on Quality Factor and Noise Characteristics in Fused Silica Dual-Shell Gyroscopes
Nano Research ( IF 10.269 ) Pub Date: 2022-08-31 , DOI: 10.1109/jmems.2022.3199231
Metal coating of Fused Silica (FS) Micro-machined Hemispherical Resonator Gyroscopes (micro-HRGs) is necessary to allow for capacitive actuation and detection of motion. Metallization provides electrical conductivity, but reduces the quality factor of resonators. Both effects contribute to sensitivity and noise characteristics of the sensor. In this paper, we considered the metal coating material and thickness, linking the design and fabrication parameters to the gyroscope’s noise performance. We designed and fabricated FS Dual-Shell Gyroscopes (DSGs), a version of micro-HRG, and used it as a test vehicle to study the trade-offs between metallization, quality factor, conductivity, and noise characteristics. We developed an analytical electromechanical model to optimize metal-coating and predict gyroscope performance. The results have been confirmed experimentally. [2022-0052]
Detail
Serial and Parallel Connections of Micromechanical Resonators for Sensing: Theories and Applications
Nano Research ( IF 10.269 ) Pub Date: 2023-03-29 , DOI: 10.1109/jmems.2023.3259950
The mass-spring-damper resonator is the basic mechanical component of current microelectromechanical systems (MEMS) sensors. It is typically implemented in various forms of micromechanical cantilevers, beams, diaphragms, rings, etc. In the classical sensing paradigm, the amplitude, frequency, or phase change of a single degree-of-freedom (1-DoF) resonator is used to perform sensing applications. This paper presents the basic theories and applications for serial and parallel connections of 1-DoF micromechanical resonators for sensing. In the serial connection, the amplitude ratio of the two outer resonators is typically selected as the output metric and the mode-localization phenomenon is especially used to mechanically amplify the signal and suppress common-mode noises. Then the signal-to-noise ratio (SNR) of sensors can be improved. In the parallel connection, resonators are combined by an optimal filter to suppress random noises and the SNR can be further improved. Unknown disturbances can also be suppressed by differential sensing in the parallel connection. In a short summary, the serial and parallel connection provide calculation of summation, subtraction, and division, thus enabling further sensing performance improvement. And full compatibility to current MEMS processes provides a new sensing paradigm to improve the performance of MEMS sensors. [2021-0158]
Detail
Development of Suspension-Free Mirror Array Device and Its Application to Large Screen Size Holographic Displays
Nano Research ( IF 10.269 ) Pub Date: 2022-12-22 , DOI: 10.1109/jmems.2022.3229299
We developed a suspension-free two-dimensional mirror array device and confirmed the light deflection characteristics of this structure. The device outputs two values by tilting a mirror with no fixed point in two directions by electrostatic attraction. Through experiments, we confirm that our device is superior to conventional mirror devices including low-voltage drive, and high-speed light deflection, due to the suspension-free operation. Furthermore, we confirm that the device’s light deflection operation continues even with the voltage-driving method of lowering the applied voltage before the end of light deflection. Finally, we propose how to take advantage of this device to display holographic images on large screen sizes. [2022-0170]
Detail
Cost-Effective Strategy for Developing Small Sized High Frequency PMUTs Toward Phased Array Imaging Applications
Nano Research ( IF 10.269 ) Pub Date: 2022-12-28 , DOI: 10.1109/jmems.2022.3230054
This article presents the development of small sized piezoelectric micromachined ultrasound transducer (PMUT) with cost effective fabrication process. Improved ultrasound imaging quality requires small sized, high frequency and high performance PMUT cell and further high density arrays. Fabrication with currently well developed and cost effective sacrificial process benefits their mass production and application. To determine small sized AlN PMUT cell, commonly reported elastic layer materials including Si, Si3N4, SiO2 are compared by mathematic derivation under the same stack thickness and device frequency. SiO2 has the smallest Young modulus and it serving as elastic layer can yield the expected one. Arranging SiO2 layer at the top of the device is compatible with phosphor silicate glass (PSG) sacrificial manufacturing process for cost effective fabrication. This fabrication strategy further downsizes cell size since extra device protection layer is omissible. We make 12MHz PMUT linear arrays with cell diameter, thickness and element pitch to be $40~\mu \text{m}$ , $1.9~\mu \text{m}$ and $120~\mu \text{m}$ . Their electrical and ultrasound results are quite uniform at both device and wafer levels. One PMUT line with 20 parallelly connected units can produce pulse-echo signal with over 25dB SNR at 10mm distance. Lateral and axial ultrasound imaging resolutions of ~1 mm and ~0.3 mm are obtained in practical verification. These indicate the good ultrasound performance of our developed PMUT array. Plus the advantages of small size and cost effective fabrication, using SiO2 elastic layer and arranging it at the top of the device is a competitive strategy to develop phased array PMUTs. [2022-0184]
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.30 79 Science Citation Index Expanded Not
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